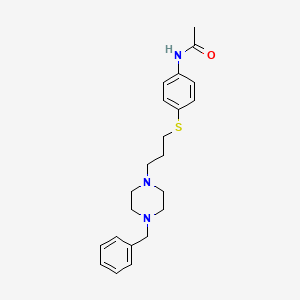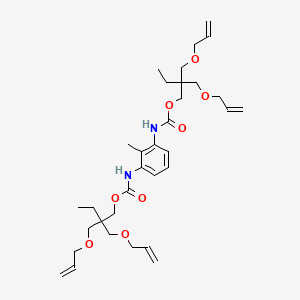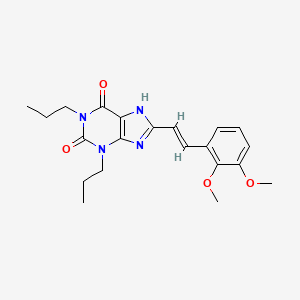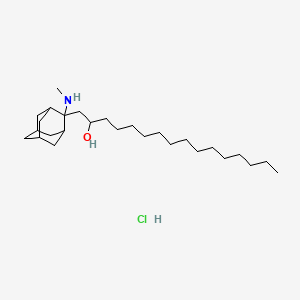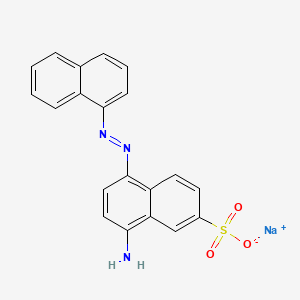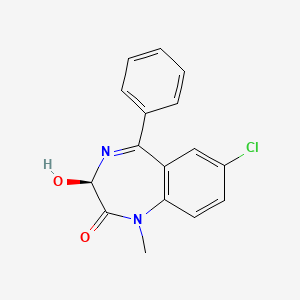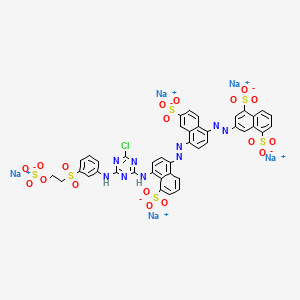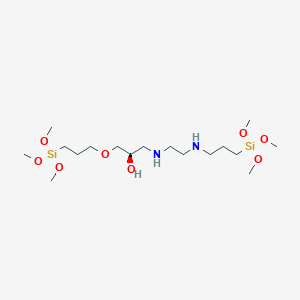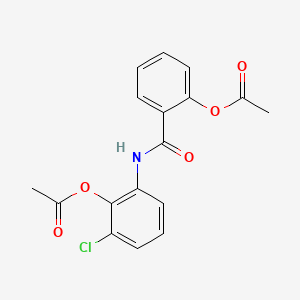
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes acetyloxy and chlorophenyl groups attached to a benzamide core. Its chemical formula is C15H14ClNO4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of acetyloxy and chlorophenyl groups through specific reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing the efficiency of the synthesis process to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized benzamide derivatives.
科学的研究の応用
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
Benzamide: A simpler analog without the acetyloxy and chlorophenyl groups.
Acetylsalicylic Acid (Aspirin): Contains an acetyloxy group but lacks the benzamide core.
Chlorobenzamide: Similar structure but with different functional groups.
Uniqueness
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
60405-58-5 |
|---|---|
分子式 |
C17H14ClNO5 |
分子量 |
347.7 g/mol |
IUPAC名 |
[2-[(2-acetyloxy-3-chlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H14ClNO5/c1-10(20)23-15-9-4-3-6-12(15)17(22)19-14-8-5-7-13(18)16(14)24-11(2)21/h3-9H,1-2H3,(H,19,22) |
InChIキー |
JZCWTNCHVQRDDC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


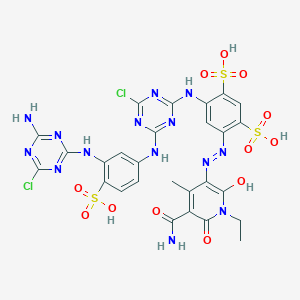
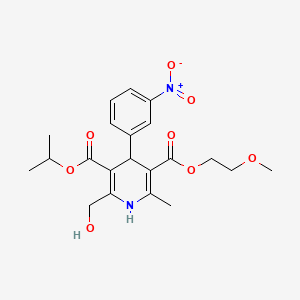
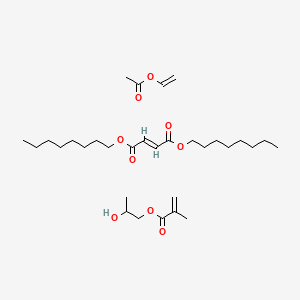
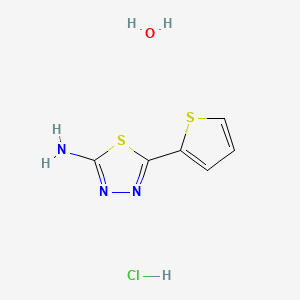
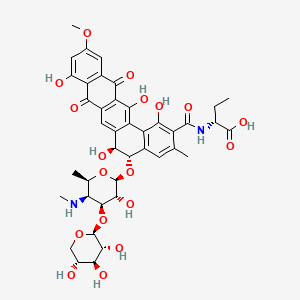
![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)
